molecular formula C12H18ClNO B13213797 [1-(3-Chlorophenyl)propyl](2-methoxyethyl)amine

[1-(3-Chlorophenyl)propyl](2-methoxyethyl)amine

Cat. No.: B13213797
M. Wt: 227.73 g/mol
InChI Key: PCBPFRATHPRXQT-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)propylamine is an organic compound with the molecular formula C11H16ClNO It is a derivative of phenethylamine, characterized by the presence of a chlorophenyl group and a methoxyethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)propylamine typically involves the reaction of 3-chlorophenylpropanol with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Chlorophenyl)propylamine may involve large-scale batch reactors. The process includes the careful handling of reagents and the use of advanced purification techniques to obtain a product that meets the required specifications for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Chlorophenyl)propylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)propylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A basic structure similar to 1-(3-Chlorophenyl)propylamine but without the chlorophenyl and methoxyethylamine groups.

    Amphetamine: Shares a similar backbone but differs in the substitution pattern on the phenyl ring.

    Methoxyphenamine: Contains a methoxy group on the phenyl ring, similar to 1-(3-Chlorophenyl)propylamine.

Uniqueness

The uniqueness of 1-(3-Chlorophenyl)propylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(2-methoxyethyl)propan-1-amine

InChI

InChI=1S/C12H18ClNO/c1-3-12(14-7-8-15-2)10-5-4-6-11(13)9-10/h4-6,9,12,14H,3,7-8H2,1-2H3

InChI Key

PCBPFRATHPRXQT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)NCCOC

Origin of Product

United States

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